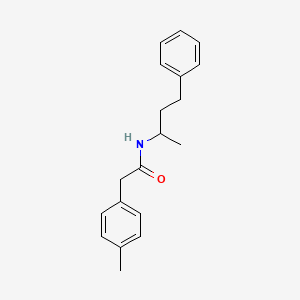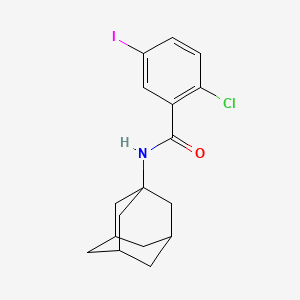![molecular formula C17H15N3O6 B4050948 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4050948.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-hydroxy-4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-hydroxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H15N3O6 and its molecular weight is 357.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.09608521 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis and Green Chemistry
A study by Zhang Qun-feng (2008) highlights the use of a novel Pd/C catalyst for the hydrogenation of similar nitrophenyl acetamides, aiming at green synthesis approaches for azo disperse dyes and intermediates in fine chemical production. This research points towards the compound's role in developing environmentally friendly synthetic routes, underscoring the importance of catalyst selectivity and activity in the chemical industry Zhang Qun-feng, 2008.
Electrocatalysis and Oxidation Reactions
In another study, M. Rafiee, Kelsey C. Miles, and S. Stahl (2015) explore the use of bicyclic nitroxyl derivatives for selective oxidation reactions, indicating that compounds with similar complex structures can serve as effective catalysts in electrocatalytic alcohol oxidation. This research underscores the significance of redox potentials over steric effects, offering insights into the mechanistic aspects of catalysis involving complex organic structures M. Rafiee, Kelsey C. Miles, S. Stahl, 2015.
Organic Synthesis and Reaction Mechanisms
I. Tarabara, Y. Bondarenko, and L. I. Kas’yan (2009) conducted research focusing on the reactions between (3,5-dioxo-4-azatricyclo[5.2.1.02-endo,6-endo]dec-8-en-4-yl)carboxylic acids and p-nitrophenyl azide. Their work provides significant insights into the formation of aziridine rings and the intermolecular character of these reactions, highlighting the structural complexity and reactivity of compounds with similar backbones. This study is crucial for understanding the synthetic pathways and potential applications of such compounds in organic chemistry I. Tarabara, Y. Bondarenko, L. I. Kas’yan, 2009.
Photocatalytic Applications
Research by J. Trujillo-Ferrara et al. (2004) on the exo Diels-Alder adducts of similar complex molecules with furan provides insights into their structural characteristics and potential photocatalytic applications. This study, by examining the crystal structures and intermolecular interactions of these compounds, contributes to the broader understanding of their utility in materials science and photocatalysis J. Trujillo-Ferrara, E. García-Báez, I. Padilla-Martínez, F. Martínez-Martínez, Norberto Farfán-García, 2004.
Propriétés
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-12-6-10(20(25)26)3-4-11(12)18-13(22)7-19-16(23)14-8-1-2-9(5-8)15(14)17(19)24/h1-4,6,8-9,14-15,21H,5,7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUPCHBJFCBBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-ethylphenyl)amino]methylene}cyclohexanone](/img/structure/B4050865.png)

![1-{4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B4050880.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4050885.png)
![1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4050893.png)
![8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4050897.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B4050900.png)
![N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B4050908.png)
![3-(2-METHYLPROPANAMIDO)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4050914.png)
![4-Chloro-6-[(4-chloro-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4050922.png)

![(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B4050941.png)


